molecular formula C16H30N2O2 B14062815 tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B14062815
M. Wt: 282.42 g/mol
InChI Key: RDBRKRTULWCODL-UHFFFAOYSA-N
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Description

tert-Butyl 9-(methylamino)-2-azaspiro[55]undecane-2-carboxylate is a chemical compound with the molecular formula C16H30N2O2 This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable spiro intermediate with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar spiro compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-5-8-16(12-18)9-6-13(17-4)7-10-16/h13,17H,5-12H2,1-4H3

InChI Key

RDBRKRTULWCODL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)NC

Origin of Product

United States

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